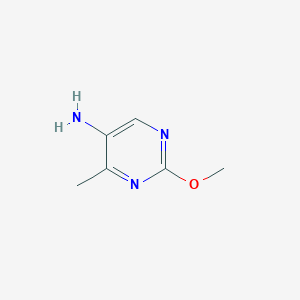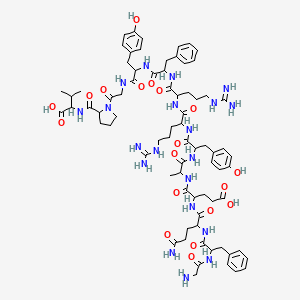
2-Methoxy-4-methylpyrimidin-5-amine
Übersicht
Beschreibung
The compound 2-Methoxy-4-methylpyrimidin-5-amine is a pyrimidine derivative that has been studied for various applications, including its role in medicinal chemistry and material science. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The methoxy and methyl groups attached to the pyrimidine ring influence its chemical behavior and biological activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and catalytic systems. For instance, methyl 4-aminopyrrole-2-carboxylates, which are structurally related to pyrimidine derivatives, were synthesized using a FeCl2/Et3N binary catalytic system, demonstrating the potential for catalytic systems in the synthesis of such compounds . Additionally, the synthesis of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines involved a design and synthesis process that yielded compounds with significant anticancer activities . These examples highlight the diverse synthetic routes that can be employed to create pyrimidine derivatives with various functional groups.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using both experimental and theoretical techniques. For example, the molecular structure of a related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, was investigated using FT-IR, FT-Raman, NMR, and DFT calculations, revealing insights into its vibrational modes and geometrical parameters . Similarly, the molecular structure and spectroscopic properties of 2-amino-4-methoxy-6-methylpyrimidine were elucidated using DFT, showing good agreement between theoretical and experimental values .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including rearrangements and nucleophilic substitutions. For instance, the thermal rearrangement of methoxypyrimidines in the presence of triethylamine leads to the formation of N-methyl-2-oxopyrimidines, demonstrating the reactivity of the methoxy group at different positions on the pyrimidine ring . Moreover, the introduction of substituents on the pyrimidine ring can be achieved through nucleophilic reactions, as seen in the synthesis of methyl 4-piperidinopyrrole-2-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their electronic and spectroscopic characteristics, are crucial for their potential applications. The electronic properties, including HOMO and LUMO energies, dipole moment, and hyperpolarizability, have been calculated for compounds like 2-amino-4-methoxy-6-methylpyrimidine, providing insights into their chemical reactivity and stability . The hydrogen bonding patterns observed in these molecules also affect their solid-state structures and intermolecular interactions, as seen in the crystal structures of various pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Experimental Analysis
A study on a similar compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, highlights its significant role in hypertension treatment as a potential I1 imidazoline receptor agonist. The research employed experimental (FT-IR, FT-Raman, NMR) and theoretical (DFT) techniques to investigate the molecular structure, revealing coherence between theoretical and experimental values. The study further explored the molecule's chemical activity region, stability, charge distribution, and potential anti-hypertensive activity through quantum mechanical calculations and protein-ligand docking studies, suggesting pharmaceutical and medicinal interest in such compounds (Aayisha et al., 2019).
Synthesis of Kinase Inhibitors
Research on 2,4-Disubstituted-5-fluoropyrimidine, sharing a structural core with 2-Methoxy-4-methylpyrimidin-5-amine, focused on its biological activity in anticancer agents. The study explored novel synthesis routes for potential kinase inhibitors, demonstrating the importance of such pyrimidine derivatives in developing anticancer drugs. This illustrates the versatility of pyrimidine derivatives in medicinal chemistry and their potential applications in cancer therapy (Wada et al., 2012).
Anti-HIV Activity
Another study synthesized novel MC-1220 analogs, including 4,6-dichloro-N-methylpyrimidin-2-amine and 4-chloro-6-methoxy-N,N,5-trimethylpyrimidin-2-amine derivatives, to evaluate their activity against HIV-1. The findings showed that compound 7, differing from MC-1220 only by a fluoro atom replacing a CH3 group, exhibited comparable activity against HIV-1, highlighting the potential of such compounds in antiretroviral therapy (Loksha et al., 2016).
5-HT1A Partial Agonists
Aminopyrimidine derivatives, specifically targeting the 5-HT1A receptor, emerged from high throughput screening as novel agonists. These compounds, including modifications of the pyrimidine structure, showed moderate potency and metabolic stability, indicating their potential in developing therapeutic agents for conditions modulated by the 5-HT1A receptor (Dounay et al., 2009).
Safety and Hazards
The safety information for “2-Methoxy-4-methylpyrimidin-5-amine” includes several hazard statements: H302, H315, H319, H335. The precautionary statement is P261 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray as a precautionary measure .
Eigenschaften
IUPAC Name |
2-methoxy-4-methylpyrimidin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-5(7)3-8-6(9-4)10-2/h3H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZVMOAYTYONPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717396 | |
| Record name | 2-Methoxy-4-methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methylpyrimidin-5-amine | |
CAS RN |
908099-97-8 | |
| Record name | 2-Methoxy-4-methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B3030375.png)






![N-[1,1':3',1''-terphenyl]-4-yl-[1,1':3',1''-Terphenyl]-4-amine](/img/structure/B3030388.png)
